6-Methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole
Description
Chemical Structure: The compound features a benzothiazole core substituted with a methyl group at the 6-position and a piperazine ring at the 2-position.
Properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-phenoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-18-11-12-21-23(17-18)31-25(26-21)28-15-13-27(14-16-28)24(29)20-9-5-6-10-22(20)30-19-7-3-2-4-8-19/h2-12,17H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCVCSMMDLMMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with piperazine moieties have been reported to interact with various receptors such as dopamine and serotonin receptors. These receptors play crucial roles in the central nervous system, influencing mood, cognition, and behavior.
Mode of Action
Compounds with similar structures have been reported to act as antagonists at their target receptors. Antagonists work by binding to receptors without activating them, thereby blocking them from being activated by other substances.
Biochemical Pathways
It’s worth noting that dopamine and serotonin pathways, which are potentially targeted by this compound, play significant roles in mood regulation, cognition, and other neurological functions.
Biological Activity
6-Methyl-2-[4-(2-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a benzothiazole core with a piperazine moiety and a phenoxybenzoyl group. The synthesis typically involves several steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a carboxylic acid derivative.
- Introduction of the Methoxy Group : Methylation using methyl iodide.
- Attachment of the Piperazine Ring : Nucleophilic substitution reactions with piperazine.
- Acylation with Phenoxybenzoyl Chloride : Final step resulting in the formation of the target compound.
Anticancer Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown selective toxicity against various cancer cell lines while sparing healthy cells. A study evaluating benzothiazole derivatives reported that certain compounds demonstrated over 30% cytotoxicity against A-549 lung carcinoma cells at low concentrations (10 µM) without affecting non-cancerous hepatocytes .
The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to interact with specific molecular targets such as neurotransmitter receptors or DNA-binding sites, leading to modulation of cellular signaling pathways. This interaction may inhibit tumor growth or induce apoptosis in cancer cells .
Data Table: Biological Activity Summary
Case Studies and Research Findings
- Cytotoxicity Evaluation : In a study focused on synthesizing new benzoxazole derivatives, several compounds exhibited promising anticancer activity against lung cancer cells while being non-toxic to healthy cells. This selectivity is critical for developing effective cancer therapeutics .
- DNA Binding Studies : Research indicates that benzothiazole derivatives can bind to DNA, potentially inhibiting DNA-dependent enzymes, which further supports their role as anticancer agents .
- Comparative Analysis : When compared to other similar compounds like 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-1,3-benzothiazole, this compound demonstrated enhanced biological activity due to its unique structural features .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Benzothiazole Derivatives
Research Findings and Implications
- Antimicrobial Potential: The antitubercular activity of chlorobenzoyl-substituted benzothiazoles (e.g., Compound 3e) suggests that the target compound’s phenoxybenzoyl group could be optimized for enhanced microbial targeting .
- Synthetic Flexibility: Piperazine-acylation strategies (e.g., using 2-phenoxybenzoyl chloride) could be adapted from related benzoxazole syntheses .
Q & A
Q. Critical Factors :
- Solvent choice (polar aprotic solvents enhance nucleophilicity).
- Temperature control during coupling (exothermic reactions may require ice baths).
- Purification via silica gel chromatography or recrystallization to achieve >95% purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the benzothiazole (e.g., methyl group at C6) and piperazine substitution patterns. Aromatic protons in 2-phenoxybenzoyl appear as distinct doublets (δ 7.2–8.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ for C26H24N3O2S: calculated 454.15, observed 454.16) .
- Elemental Analysis : Verify purity (>98% C, H, N, S content) .
- FT-IR : Identify carbonyl (C=O stretch at ~1680 cm⁻¹) and benzothiazole (C-S stretch at ~670 cm⁻¹) groups .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., enzyme activation vs. inhibition)?
Methodological Answer:
- Assay Standardization : Ensure consistent enzyme sources (e.g., human vs. rodent AST/ALT) and substrate concentrations. For example, notes that 2-arylbenzothiazoles activate AST/ALT in human serum but inhibit rodent isoforms due to structural differences.
- Dose-Response Curves : Perform IC50/EC50 studies to quantify potency variations. Contradictions may arise from non-linear kinetics at high concentrations .
- Structural Modifications : Compare analogs (e.g., substituents on the phenoxy group) to identify SAR trends. Electron-withdrawing groups (e.g., -NO2) may enhance inhibition, while electron-donating groups (e.g., -OCH3) promote activation .
Advanced: What strategies are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- pH-Dependent Stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC. Piperazine moieties are prone to hydrolysis in acidic media .
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Methyl groups on benzothiazole may slow metabolism compared to halogenated analogs .
- Light Sensitivity : Conduct photostability studies under UV/visible light (ICH Q1B guidelines). Benzothiazoles with sulfur atoms may form sulfoxides under prolonged exposure .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes to targets (e.g., kinases or GPCRs). The phenoxybenzoyl group may occupy hydrophobic pockets, while the piperazine acts as a hinge binder .
- MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories. Derivatives with rigidified piperazine (e.g., spirocyclic analogs) may reduce off-target effects .
- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data. A meta-chloro substituent on the benzoyl group improved IC50 by 3-fold in related compounds .
Advanced: What experimental approaches validate the compound’s mechanism of action in cellular models?
Methodological Answer:
- Target Knockdown : Use siRNA/shRNA to silence putative targets (e.g., PI3K or mTOR) in cancer cell lines. Rescue experiments (overexpression) confirm specificity .
- Biochemical Assays : Measure downstream markers (e.g., phosphorylation of Akt for PI3K inhibition) via Western blot .
- Competitive Binding Assays : Employ fluorescence polarization or SPR to quantify direct interactions (Kd values) with purified proteins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
